molecular formula C17H15NO4 B5637889 methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate CAS No. 5325-33-7

methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate

Cat. No.: B5637889
CAS No.: 5325-33-7
M. Wt: 297.30 g/mol
InChI Key: OLQYFAKEWAGBQD-UHFFFAOYSA-N
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Description

Methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester linked to a phenylpropanoyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-oxo-3-phenylpropanoic acid with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting amide is then esterified using methanol and a strong acid catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylpropanoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be employed in studies investigating the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate can be compared with other similar compounds, such as:

    Methyl 3-oxo-3-phenylpropanoate: This compound lacks the amide linkage and has different reactivity and applications.

    Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical properties.

    Methyl 2-isocyano-3-phenylpropanoate: This compound contains an isocyano group, which imparts unique reactivity compared to the amide group in this compound.

The uniqueness of this compound lies in its specific structure, which combines an aromatic ester with an amide linkage, providing a versatile scaffold for various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-17(21)13-8-5-9-14(10-13)18-16(20)11-15(19)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQYFAKEWAGBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967800
Record name N-[3-(Methoxycarbonyl)phenyl]-3-oxo-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-33-7
Record name N-[3-(Methoxycarbonyl)phenyl]-3-oxo-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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